molecular formula C7H11N3 B1486739 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1282597-36-7

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1486739
CAS No.: 1282597-36-7
M. Wt: 137.18 g/mol
InChI Key: YPLDOUXBCHDJMW-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidines , which are known for their complexity and dimensionality .


Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions . For instance, the reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity .


Molecular Structure Analysis

The molecular structure of “this compound” is complex . It is a derivative of pyrazolo[1,5-a]pyrimidines, which are known for their complexity and dimensionality .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex . For instance, the reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are complex . For instance, it has a molecular weight of 137.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : The compound has been synthesized in various ways, with one method involving the reaction of 3,5-diamino-4-phenylazo-pyrazoles with acetylacetone or ethyl acetoacetate, leading to pyrazolo[1,5-a]pyrimidine derivatives (Elnagdi, Sallam, & Ilias, 1975). Additionally, the synthesis of derivatives like 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and their evaluation for anti-inflammatory and antimicrobial properties have been reported (Aggarwal et al., 2014).

  • Structural and Spectroscopic Analysis : Investigations into the structural properties of these compounds have been conducted, including the assignment of structures through spectroscopic techniques (Petrov, Emelina, & Selivanov, 2008). This detailed analysis helps in understanding the chemical behavior and potential applications of these derivatives.

Potential Applications in Medicinal Chemistry

  • Antimicrobial and Anti-inflammatory Properties : Some derivatives of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have shown promising results in antimicrobial and anti-inflammatory studies. This includes the synthesis of compounds with potential applications in treating infections and inflammation (Aggarwal et al., 2014).

  • Anticancer Potential : Pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in medicinal chemistry for their potential as anticancer agents. The structural diversity and synthetic transformations of these compounds contribute to their potential in drug design, particularly in oncology (Arias-Gómez, Godoy, & Portilla, 2021).

  • Antiviral Properties : Research has also explored the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives. The design and screening of these compounds have led to notable advancements in antiviral drug development (Munier-Lehmann et al., 2015).

Safety and Hazards

The safety and hazards associated with “2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are not clearly defined in the available literature .

Future Directions

The future directions for “2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are not clearly defined in the available literature .

Biochemical Analysis

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with enzymes such as kinases and phosphatases can alter phosphorylation states, impacting various signaling pathways. Additionally, this compound can bind to specific proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in apoptosis, thereby affecting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, altering its activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, it has been shown to affect the glycolytic pathway, leading to changes in ATP production and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-7-8-3-2-4-10(7)9-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLDOUXBCHDJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282597-36-7
Record name 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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